molecular formula C22H23ClN2O4S2 B2761448 Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932520-35-9

Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2761448
CAS No.: 932520-35-9
M. Wt: 479.01
InChI Key: GAZOGLKPGFBPKW-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a sulfonylated piperazine moiety at position 3 and an ethyl carboxylate group at position 2.

Properties

IUPAC Name

ethyl 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S2/c1-3-29-22(26)20-21(17-6-4-5-7-19(17)30-20)31(27,28)25-12-10-24(11-13-25)18-14-16(23)9-8-15(18)2/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZOGLKPGFBPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a benzothiophene core, which is known for its diverse biological properties, and a piperazine moiety that often contributes to the modulation of neuropharmacological targets.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClN₃O₄S
  • Molecular Weight : 397.86 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The sulfonamide group is known to enhance the binding affinity to target proteins, potentially modulating their activity. The piperazine ring is often associated with central nervous system (CNS) effects, including anxiolytic and antidepressant properties.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have been shown to induce cell death in sensitive cancer cells through mechanisms involving metabolic activation and subsequent binding to cellular macromolecules .

Case Studies

  • Piperazine Derivatives as Acetylcholinesterase Inhibitors :
    • A study demonstrated that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the CNS. This inhibition may lead to therapeutic effects in conditions like Alzheimer's disease .
  • Antiproliferative Activity :
    • Research focusing on fluorinated benzothiazoles revealed that structural analogs of this compound showed potent antiproliferative activity without exhibiting a biphasic dose-response relationship, suggesting a potential pathway for cancer therapy development .

Data Tables

Property Value
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈ClN₃O₄S
Molecular Weight397.86 g/mol
Antiproliferative ActivitySignificant against cancer cells
Acetylcholinesterase InhibitionYes

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analog, Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 81018-05-5) , shares the benzothiophene core and sulfonylated piperazine-ethyl carboxylate backbone but differs in the substituent on the phenyl ring attached to the piperazine:

  • Main compound : 5-chloro-2-methylphenyl group (electron-withdrawing Cl and electron-donating CH₃).
  • Analog : 3-methoxyphenyl group (electron-donating OCH₃).

These substituents critically alter electronic, steric, and solubility profiles.

Physicochemical Properties

Property Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
CAS Number Not publicly disclosed 81018-05-5
Molecular Formula C₂₂H₂₃ClN₂O₄S₂ (estimated) C₂₂H₂₄N₂O₅S₂
Molecular Weight ~492.06 g/mol (estimated) 484.56 g/mol
Substituent Effects Increased lipophilicity (Cl/CH₃) Enhanced polarity (OCH₃)
Solubility Likely lower aqueous solubility Higher solubility in polar solvents

Pharmacological Implications

  • Receptor Binding: The 5-chloro-2-methylphenyl group may enhance affinity for hydrophobic receptor pockets (e.g., serotonin 5-HT₁A or dopamine D₂ receptors), whereas the 3-methoxyphenyl group could favor polar interactions.
  • Bioavailability :

    • The main compound’s higher lipophilicity may improve blood-brain barrier penetration but reduce oral bioavailability due to solubility limitations.

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